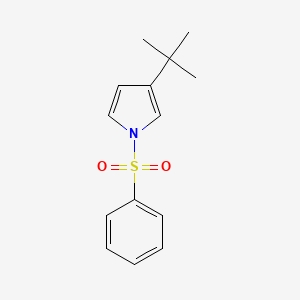

3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-tert-butylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-14(2,3)12-9-10-15(11-12)18(16,17)13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJXCACOHQTSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Tert Butyl 1 Phenylsulfonyl 1h Pyrrole

Electrophilic Substitution Patterns

The N-phenylsulfonyl group deactivates the pyrrole (B145914) ring towards electrophilic attack by withdrawing electron density. cdnsciencepub.com Despite this deactivation, electrophilic substitution can be achieved, and the regioselectivity is a product of both steric and electronic effects of the substituents at the N1 and C3 positions.

Regioselectivity Directed by N-Phenylsulfonyl and C3-tert-Butyl Substituents

The combined influence of the N-phenylsulfonyl and C3-tert-butyl groups directs incoming electrophiles to specific positions on the pyrrole ring. In the parent 1-(phenylsulfonyl)pyrrole (B93442), the sulfonyl group directs acylation and alkylation primarily to the C3 (β) position. cdnsciencepub.com However, with the C3 position already occupied by a tert-butyl group, subsequent substitutions are directed to the remaining C2, C4, and C5 positions. Research has shown that for 3-alkyl-1-(phenylsulfonyl)pyrroles, electrophilic attack predominantly occurs at the C5 position. cdnsciencepub.com

The tert-butyl group is sterically demanding and significantly hinders electrophilic attack at the adjacent C2 and C4 positions. This steric hindrance is a primary factor in directing electrophiles away from the neighboring carbons. In studies on the Friedel-Crafts acetylation of a series of 3-alkyl-1-(phenylsulfonyl)pyrroles, it was observed that as the size of the alkyl group increases, the proportion of substitution at the C2 position decreases. cdnsciencepub.com For the 3-tert-butyl substituted compound, this effect is pronounced, making the C2 position less accessible to incoming electrophiles.

The N-phenylsulfonyl group is a powerful electron-withdrawing group, which deactivates all positions of the pyrrole ring to electrophilic attack. This deactivation is more pronounced at the α-positions (C2 and C5) compared to the β-positions (C3 and C4). In 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole, the C3 position is blocked. The electronic deactivation at C2 and C5, coupled with the steric hindrance at C2 from the adjacent tert-butyl group, results in a strong preference for electrophilic substitution at the C5 position. cdnsciencepub.com

Friedel-Crafts Reactions (Acylation, Alkylation, Formylation)

The title compound itself, this compound, is synthesized in high yield via the Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole with tert-butyl chloride and an aluminum chloride catalyst. This reaction shows a high degree of regioselectivity for the 3-position, with only a trace of the 2-tert-butylated isomer being formed. cdnsciencepub.com

Subsequent Friedel-Crafts reactions on this compound have been investigated. For instance, Friedel-Crafts acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles results in a mixture of products, with the predominant isomer arising from substitution at the C5 position. Some C4-substitution is also observed, while C2-substitution is minimal, especially with the bulky tert-butyl group. cdnsciencepub.com Cyanation using chlorosulfonyl isocyanate, another reaction that proceeds under Friedel-Crafts-like conditions, on 3-(tert-butyl)-1-(phenylsulfonyl)pyrrole also yields predominantly the 5-cyano product, along with some of the 2-cyano isomer. cdnsciencepub.com Formylation and other acylation reactions on the parent 1-(phenylsulfonyl)pyrrole have been shown to be highly dependent on the Lewis acid catalyst used, yielding either 2- or 3-substitution. cdnsciencepub.com

| 3-Alkyl Substituent | Reaction | Major Product Position | Minor Product Position(s) | Notes |

|---|---|---|---|---|

| tert-Butyl | Friedel-Crafts Acetylation | C5 | C2, C4 | The proportion of 2-substitution is significantly decreased due to the steric bulk of the tert-butyl group. |

| tert-Butyl | Cyanation (Chlorosulfonyl isocyanate/DMF) | C5 | C2 | Yields a mixture of the 5-cyano and 2-cyano products. |

| Ethyl | Friedel-Crafts Acetylation | C5 | C2, C4 | Predominantly 5-substitution. |

| Isopropyl | Friedel-Crafts Acetylation | C5 | C2, C4 | The amount of 2-substitution is less than that for the 3-ethyl analogue. |

Nucleophilic Reactivity Considerations

The presence of the strongly electron-withdrawing N-phenylsulfonyl group significantly reduces the electron density of the pyrrole ring. This makes the ring electron-deficient and thus, its nucleophilic character is substantially diminished compared to N-unsubstituted or N-alkylpyrroles. Consequently, this compound is not expected to readily undergo reactions with electrophiles that require a highly nucleophilic aromatic system. The primary mode of reactivity for the pyrrole ring in this compound is electrophilic substitution, which proceeds despite the deactivation. Reactions involving nucleophilic attack on the pyrrole ring itself are not commonly observed for N-sulfonylated pyrroles as the ring system is inherently electron-rich and the sulfonyl group does not sufficiently activate it for nucleophilic aromatic substitution.

Reactions Involving the Sulfonyl Group

The phenylsulfonyl group in this compound primarily serves as a protecting and directing group. The most significant reaction involving this group is its removal to furnish the corresponding N-unsubstituted pyrrole. This deprotection is typically achieved through basic hydrolysis. For instance, treatment of 3-tert-butyl-1-(phenylsulfonyl)pyrrole with a base such as potassium hydroxide (B78521) in methanol (B129727) effectively cleaves the N-S bond to yield 3-tert-butylpyrrole. cdnsciencepub.com This reaction is crucial for the synthetic utility of the phenylsulfonyl group, allowing for regioselective substitution on the pyrrole ring followed by its facile removal. cdnsciencepub.com Other reactions where the sulfur atom of the sulfonyl group acts as an electrophilic center are not well-documented for this specific compound, with its primary chemical role being the modulation of the pyrrole ring's reactivity and subsequent removal.

Deprotection Strategies for the Phenylsulfonyl Group

The removal of the N-phenylsulfonyl group is a critical step in the synthesis of N-unsubstituted 3-tert-butylpyrroles. The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack, but it can be cleaved under specific conditions.

Several methods have been developed for the deprotection of N-phenylsulfonylpyrroles, primarily involving basic hydrolysis. A common and effective method for the removal of the 1-phenylsulfonyl group is treatment with potassium hydroxide in methanol. cdnsciencepub.com This approach has been successfully applied to various substituted N-phenylsulfonylpyrroles, yielding the corresponding deprotected pyrroles in good yields. cdnsciencepub.com While specific conditions for the deprotection of this compound are not extensively detailed in the literature, the successful synthesis of 3-tert-butylpyrrole via the Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole followed by deprotection implies that this transformation is achievable. cdnsciencepub.com

Alternative deprotection strategies for N-sulfonyl groups include the use of other strong bases or reductive cleavage methods. For instance, sodium hydroxide in methanol has also been employed for the removal of N-tosyl groups from pyrroles. nih.gov Electrochemical methods have also been explored as a mild alternative for the cleavage of N-phenylsulfonyl amides, which could potentially be applied to N-phenylsulfonylpyrroles.

Table 1: Deprotection Methods for N-Phenylsulfonylpyrroles

| Reagent/Condition | Substrate Scope | Comments | Reference |

| KOH/Methanol | General for N-phenylsulfonylpyrroles | Good yields, common method. | cdnsciencepub.com |

| NaOH/Methanol | N-Tosylpyrroles | Effective for similar sulfonyl groups. | nih.gov |

| Electrochemical Reduction | N-Phenylsulfonyl amides | Mild conditions, potential for chemoselectivity. |

Potential for Sulfonyl Migrations

The migration of a sulfonyl group from the nitrogen to a carbon atom of the pyrrole ring is a potential side reaction under certain conditions, although it is not commonly observed for N-phenylsulfonylpyrroles. Such rearrangements are more frequently documented in other heterocyclic systems or under specific catalytic conditions, such as the presence of Lewis acids. researchgate.net

For N-sulfonyl indoles, AlCl₃ has been shown to mediate the migration of the sulfonyl group. semanticscholar.org However, in the context of pyrroles, the presence of electron-withdrawing groups on both the nitrogen and a carbon atom of the ring appears to disfavor such migrations. While no direct studies on the sulfonyl migration of this compound have been reported, the general stability of the N-S bond in N-phenylsulfonylpyrroles under typical reaction conditions suggests that sulfonyl migration is not a significant concern.

Transformations of the tert-Butyl Group

The tert-butyl group at the 3-position of the pyrrole ring is generally considered a stable and sterically demanding substituent. Its reactivity is limited, but its presence significantly influences the reactivity of the pyrrole ring.

Stability under Various Reaction Conditions

The tert-butyl group is known for its high stability under a wide range of reaction conditions, particularly in basic and neutral media. reddit.com This stability is attributed to the strong carbon-carbon single bonds and the absence of acidic protons on the quaternary carbon.

However, under strongly acidic conditions, the tert-butyl group can be susceptible to cleavage. The mechanism of acid-catalyzed de-tert-butylation involves the formation of a stable tert-butyl cation. acsgcipr.org While specific studies on the acid stability of this compound are not available, it is reasonable to infer that treatment with strong acids like trifluoroacetic acid or HBr could potentially lead to the removal of the tert-butyl group. acsgcipr.orgnih.gov

Table 2: General Stability of the tert-Butyl Group

| Condition | Stability | Potential Reaction |

| Basic (e.g., KOH, NaOH) | High | Generally stable. |

| Neutral | High | Stable. |

| Strongly Acidic (e.g., TFA, HBr) | Low | Potential for cleavage to isobutylene. |

Indirect Influence on Adjacent Reactivity

The 3-tert-butyl group exerts a significant indirect influence on the reactivity of the pyrrole ring through both steric and electronic effects.

Steric Effects: The bulkiness of the tert-butyl group sterically hinders attack at the adjacent C-2 and C-4 positions of the pyrrole ring. youtube.com In electrophilic aromatic substitution reactions, this steric hindrance can lead to a preference for substitution at the less hindered C-5 position. For example, in the Friedel-Crafts acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles, the proportion of substitution at the 2-position decreases as the size of the alkyl group increases. cdnsciencepub.com

Computational and Theoretical Chemistry Studies of 3 Tert Butyl 1 Phenylsulfonyl 1h Pyrrole

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of N-substituted pyrroles. These calculations can predict molecular geometries, orbital energies, and electron distribution, which are key to understanding the molecule's behavior.

Geometry Optimization and Conformational Analysis

The geometry of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole is significantly influenced by the steric and electronic effects of its substituents. The bulky tert-butyl group at the C3 position and the phenylsulfonyl group on the nitrogen atom dictate the molecule's preferred three-dimensional structure.

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For this compound, a key aspect is the rotational barrier around the N-S bond and the C-C bond connecting the tert-butyl group to the pyrrole (B145914) ring. Computational methods are employed to locate energy minima on the potential energy surface, corresponding to stable conformers.

Key Research Findings:

Steric Hindrance: Quantum chemical calculations on related N-substituted pyrroles have shown that bulky substituents on the nitrogen atom can introduce significant steric strain. The phenylsulfonyl group, in conjunction with the adjacent tert-butyl group, is expected to influence the planarity of the pyrrole ring and the orientation of the substituents.

Bond Lengths and Angles: Optimized geometry calculations would likely reveal slight distortions in the pyrrole ring from its ideal pentagonal symmetry. The C-N-S bond angle and the dihedral angle between the pyrrole ring and the phenyl ring of the sulfonyl group are critical parameters determined through these calculations.

Table 1: Predicted Structural Parameters for this compound Note: This table is illustrative and based on general principles of related structures, as specific computational data for this molecule is not available in the cited literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| N-S Bond Length | ~1.7 Å | Indicates the strength of the bond between the pyrrole nitrogen and the sulfonyl group. |

| C3-C(tert-butyl) Bond Length | ~1.54 Å | Typical single bond length, but may be slightly elongated due to steric repulsion. |

| Pyrrole Ring Planarity | Near-planar | The aromatic character of the pyrrole ring favors planarity, but substituents may cause minor puckering. |

| Dihedral Angle (Pyrrole-Phenyl) | ~60-90° | The orientation of the phenylsulfonyl group relative to the pyrrole ring is a balance between conjugation and steric hindrance. |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors to quantify this, including frontier molecular orbitals and molecular electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

HOMO: The HOMO is associated with the molecule's nucleophilic character. In pyrrole derivatives, the HOMO is typically a π-orbital distributed across the pyrrole ring.

LUMO: The LUMO is associated with the molecule's electrophilic character. The electron-withdrawing phenylsulfonyl group is expected to lower the energy of the LUMO and influence its distribution.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Key Research Findings:

Electron-Withdrawing Effects: The phenylsulfonyl group is strongly electron-withdrawing, which is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole.

Substituent Effects: The tert-butyl group, being weakly electron-donating, may slightly raise the energy of the HOMO. The interplay of these two substituents will determine the final orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table is illustrative and based on general principles of related structures, as specific computational data for this molecule is not available in the cited literature.

| Orbital | Predicted Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 to -7.5 | Electron donation in reactions with electrophiles. |

| LUMO | -1.0 to -2.0 | Electron acceptance in reactions with nucleophiles. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical stability and electronic transitions. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to attack by electrophiles. In this compound, these regions are expected to be located around the oxygen atoms of the sulfonyl group and potentially on the pyrrole ring.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to attack by nucleophiles. The hydrogen atoms and the region around the sulfur atom are likely to show positive electrostatic potential.

Key Research Findings:

Reactive Sites: The MEP map would likely highlight the oxygen atoms of the sulfonyl group as the most electron-rich sites, making them potential sites for interaction with Lewis acids. The pyrrole ring, while part of an aromatic system, will have its electron density modulated by the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It can quantify charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure.

Key Research Findings:

Charge Distribution: NBO analysis would quantify the partial charges on each atom, confirming the electron-withdrawing nature of the phenylsulfonyl group and the electron-donating character of the tert-butyl group.

Aromaticity Assessment of the Pyrrole Ring in Substituted Systems

The aromaticity of the pyrrole ring is a key feature of its chemistry. However, substitution can significantly alter this property. Various computational methods are used to quantify aromaticity, including geometric criteria (bond length alternation), magnetic criteria (Nucleus-Independent Chemical Shift - NICS), and electronic criteria (aromatic stabilization energy).

Key Research Findings:

NICS Calculations: NICS values calculated at the center of the pyrrole ring would provide a quantitative measure of its aromaticity. A negative NICS value is indicative of aromatic character. It is expected that the pyrrole ring in this compound would exhibit a negative NICS value, confirming its aromatic nature, although the magnitude might be reduced compared to unsubstituted pyrrole due to the electron-withdrawing sulfonyl group.

Table 3: Predicted Aromaticity Indices for the Pyrrole Ring Note: This table is illustrative and based on general principles of related structures, as specific computational data for this molecule is not available in the cited literature.

| Index | Predicted Value | Interpretation |

|---|---|---|

| NICS(0) | -5 to -10 ppm | A negative value indicates the presence of a diatropic ring current, characteristic of an aromatic system. |

| HOMA | 0.7 to 0.9 | A value close to 1 suggests low bond length alternation and high aromaticity. |

Mechanistic Insights through Computational Approaches

Computational chemistry serves as a powerful tool to complement experimental findings by providing a molecular-level picture of reaction mechanisms. For a molecule like this compound, theoretical studies could offer significant insights into its reactivity, regioselectivity, and the kinetics of its transformations.

The elucidation of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For any given reaction of this compound, computational methods could be used to locate the corresponding transition state structure.

No specific transition state models for reactions involving this compound have been reported in the searched literature.

A hypothetical data table for a potential reaction, such as an electrophilic substitution, is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Transition State Parameters for an Electrophilic Substitution on this compound

| Parameter | Value |

|---|---|

| Imaginary Frequency | Value cm⁻¹ |

| Key Bond Distances | C-E: Value ÅC-H: Value Å |

| Key Bond Angles | ∠(E-C-C): Value ° |

| Method | DFT (e.g., B3LYP) |

| Basis Set | e.g., 6-31G(d) |

Note: This table is for illustrative purposes only as no specific data has been found.

Specific energetic profiles for reactions of this compound are not available in the reviewed scientific literature.

An illustrative data table for a hypothetical reaction pathway is provided below.

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Reactant → Transition State 1 | Value | N/A |

| Transition State 1 → Intermediate | N/A | Value |

| Intermediate → Transition State 2 | Value | N/A |

| Transition State 2 → Product | N/A | Value |

Note: This table is for illustrative purposes only as no specific data has been found.

Advanced Applications and Future Research Directions of 3 Tert Butyl 1 Phenylsulfonyl 1h Pyrrole

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the tert-butyl and phenylsulfonyl groups on the pyrrole (B145914) ring makes 3-(tert-butyl)-1-(phenylsulfonyl)-1H-pyrrole an important starting material for the construction of more elaborate chemical structures. The phenylsulfonyl group acts as a removable activating and directing group, while the tert-butyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions.

Precursor to Diversely Functionalized Pyrroles

The 1-(phenylsulfonyl) group serves as an effective N-blocking and directing group, which facilitates the synthesis of various substituted pyrroles. cdnsciencepub.com Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole (B93442) is a key step in producing 3-tert-butyl-1-(phenylsulfonyl)pyrrole in high yield with only a trace amount of the 2-tert-butylated isomer. cdnsciencepub.com This high regioselectivity makes it a practical route to 3-tert-butylpyrrole. cdnsciencepub.com

Once formed, this compound can undergo further electrophilic substitution reactions to introduce additional functional groups onto the pyrrole ring. For instance, cyanation using chlorosulfonyl isocyanate and N,N-dimethylformamide predominantly yields the 5-cyano derivative, with some 2-substitution also observed. cdnsciencepub.com Similarly, Friedel-Crafts acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles, including the tert-butyl derivative, has been studied. These reactions tend to favor substitution at the 5-position. cdnsciencepub.com The product distribution in these reactions can be sensitive to the reaction conditions and the catalyst employed. cdnsciencepub.com

The phenylsulfonyl group can be subsequently removed under basic or acidic conditions, providing access to 3-tert-butylpyrroles with diverse functionalities at other positions. bath.ac.uk This "protecting and directing" strategy highlights the utility of this compound as a versatile precursor.

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Cyanation | Chlorosulfonyl isocyanate, N,N-dimethylformamide | 5-cyano-3-tert-butyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| Acetylation | Acetyl chloride, AlCl3 | 5-acetyl-3-tert-butyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

Intermediate in Total Synthesis of Natural Products and Analogues (e.g., Epibatidine)

One of the significant applications of N-sulfonylated pyrroles is in the synthesis of the potent analgesic alkaloid, epibatidine, and its analogues. researchgate.netnih.gov The core structure of epibatidine contains a 7-azabicyclo[2.2.1]heptane skeleton, which can be efficiently constructed via a Diels-Alder reaction of an N-protected pyrrole with a suitable dienophile. researchgate.net

A synthetic strategy for epibatidine has been developed that commences with 1-(phenylsulfonyl)pyrrole. wright.edu This approach involves the reduction of the pyrrole to 1-(phenylsulfonyl)-3-pyrroline, followed by a palladium-catalyzed cross-coupling reaction with 2-chloro-5-iodopyridine to furnish 1-(phenylsulfonyl)-3-[5-(2-chloropyridyl)]pyrrole. wright.edu Although this specific intermediate is not the 3-tert-butyl derivative, the methodology highlights the importance of the 1-(phenylsulfonyl)pyrrole scaffold in accessing key precursors for epibatidine synthesis. The electron-withdrawing nature of the phenylsulfonyl group is crucial for the subsequent Diels-Alder reaction to proceed. wright.edu The use of a more electron-withdrawing group on the pyrrole nitrogen was found to be necessary for the cycloaddition step. wright.edu

The general strategy underscores the role of N-sulfonylated pyrroles as key intermediates in the total synthesis of epibatidine and its analogues, providing a convergent and stereoselective route to this important class of natural products. researchgate.net

Exploration of Derivatives and Analogues

The chemical structure of this compound offers multiple avenues for modification, allowing for the systematic exploration of its chemical space and the development of new derivatives with potentially interesting properties.

Systematic Variation of the N-Sulfonyl Moiety

The N-sulfonyl group in N-sulfonylated pyrroles plays a significant role in modulating the electronic properties and reactivity of the pyrrole ring. bath.ac.uk While systematic studies focusing specifically on this compound are not extensively documented, research on related N-sulfonyl pyrroles demonstrates the impact of varying the aryl substituent on the sulfonyl group. For instance, the use of more electron-withdrawing groups on the phenylsulfonyl moiety can enhance the reactivity of the pyrrole in certain reactions. wright.edu

In the context of oxidation reactions, the electronic nature of the N-substituent influences the reaction outcome. bath.ac.uk Electron-rich N-substituted pyrroles, such as N-methyl and N-phenyl derivatives, tend to form thianthrenium salts, whereas N-sulfonyl pyrroles can yield Δ³-pyrrol-2-one products in addition to the thianthrenium salt. bath.ac.uk More electron-withdrawing N-acyl groups favor the formation of the Δ³-pyrrol-2-one. bath.ac.uk This suggests that systematic variation of the N-sulfonyl group in this compound could be a valuable strategy to fine-tune its reactivity and direct the course of chemical transformations. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring of the sulfonyl moiety could modulate the electron density of the pyrrole ring and influence its behavior in subsequent reactions.

Introduction of Additional Functionalities on the Pyrrole Ring

As previously mentioned, the pyrrole ring of this compound is amenable to further functionalization through electrophilic substitution reactions. cdnsciencepub.com The presence of the tert-butyl group at the 3-position and the phenylsulfonyl group on the nitrogen directs incoming electrophiles primarily to the 5-position. cdnsciencepub.com

Key examples of such functionalizations include:

Cyanation: Reaction with chlorosulfonyl isocyanate and N,N-dimethylformamide introduces a cyano group at the 5-position. cdnsciencepub.com

Friedel-Crafts Acetylation: Under Friedel-Crafts conditions with acetyl chloride and aluminum chloride, an acetyl group is introduced, predominantly at the 5-position. cdnsciencepub.com

These reactions provide a means to introduce valuable synthetic handles onto the pyrrole scaffold, which can then be used for further elaboration into more complex molecules. The regioselectivity of these reactions, driven by the existing substituents, is a key advantage in synthetic planning.

| Position | Reactivity towards Electrophiles | Example Functional Group | Reference |

|---|---|---|---|

| C2 | Minor product in some reactions | -CN (minor) | cdnsciencepub.com |

| C4 | Generally unreactive | - | - |

| C5 | Major site of substitution | -CN, -COCH3 | cdnsciencepub.com |

Catalytic Applications in Organic Synthesis (Potential areas)

While there is currently no direct literature describing the use of this compound as a catalyst, its structural features and the known reactivity of related N-heterocyclic compounds suggest potential areas for future investigation.

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, which, although participating in the aromatic system, could potentially coordinate to metal centers. wikipedia.org The N-phenylsulfonyl group significantly reduces the basicity of the nitrogen, making direct coordination less likely. However, upon removal of the sulfonyl group, the resulting 3-tert-butylpyrrole could serve as a ligand for transition metal catalysts. The steric bulk of the tert-butyl group could influence the coordination geometry and the catalytic activity of such complexes.

Furthermore, N-sulfonylated pyrroles can be precursors to N-heterocyclic carbenes (NHCs), a class of compounds widely used as ligands in organometallic catalysis. While the direct conversion of this compound to an NHC has not been reported, the broader chemistry of pyrrole-based NHCs is an active area of research.

Another potential area of exploration lies in photoredox catalysis. N-sulfonyl pyrroles have been shown to act as precursors to both sulfonyl and pyrrolyl radicals under visible light-mediated conditions. rsc.org This reactivity could potentially be harnessed in catalytic cycles for the functionalization of organic molecules. The specific substitution pattern of this compound might offer unique selectivity in such radical-based transformations.

Future research in these areas could unlock novel catalytic applications for this versatile molecule and its derivatives.

Ligand Development

The pyrrole nucleus is a constituent of many important biological molecules, including porphyrins, and its derivatives are widely used as ligands in coordination chemistry. The specific substitution pattern of this compound provides distinct features for ligand design. The phenylsulfonyl group acts as a strong electron-withdrawing group, modulating the electron density of the pyrrole ring, while the sterically demanding tert-butyl group can influence the coordination geometry and stability of metal complexes.

Future research in this area is directed towards synthesizing bidentate or polydentate ligands derived from this scaffold. For instance, functionalization at the C2 or C5 positions of the pyrrole ring could introduce additional donor atoms (e.g., nitrogen, phosphorus, or oxygen), creating chelating ligands. These ligands could find applications in various transition-metal-catalyzed reactions. The steric bulk of the tert-butyl group is anticipated to play a crucial role in creating a specific chiral pocket around the metal center, which could be advantageous for enantioselective catalysis.

| Potential Ligand Modification | Target Application | Rationale |

| Introduction of phosphine group at C2 | Asymmetric Hydrogenation | Creation of a P,N-bidentate ligand with a defined steric environment. |

| Appending a pyridine moiety at C5 | Oxidation Catalysis | Formation of a stable N,N'-chelate complex. |

| Functionalization with a carboxyl group | Metal-Organic Frameworks (MOFs) | Use as a rigid, sterically defined organic linker. |

Chiral Analogues for Asymmetric Synthesis

Asymmetric synthesis remains a cornerstone of modern pharmaceutical and materials science. The development of chiral analogues of this compound is a promising avenue for creating new chiral auxiliaries, ligands, and catalysts. Chirality can be introduced at several positions within the molecule.

One approach involves replacing the achiral phenylsulfonyl group with a chiral sulfinyl group (a sulfoxide). Chiral sulfinyl compounds are well-established as effective auxiliaries and catalysts in asymmetric synthesis. nih.govacs.org The synthesis of a chiral sulfoxide analogue would yield a molecule where the stereochemistry is dictated by the sulfur atom, influencing the facial selectivity of reactions on the pyrrole ring.

Another strategy is the enantioselective synthesis of pyrrole derivatives where a chiral center is incorporated into the substituent at the 3-position. researchgate.net While the tert-butyl group itself is achiral, methodologies that construct the pyrrole ring using chiral precursors could lead to analogues with significant potential in asymmetric transformations. researchgate.net For example, a Paal-Knorr reaction between a 1,4-dicarbonyl compound and a chiral primary amine can yield N-chiral pyrroles. Although the target compound is N-substituted with an achiral group, similar strategies could be adapted to introduce chirality elsewhere.

| Chiral Analogue Strategy | Synthetic Approach | Potential Application |

| Chiral Sulfoxide Analogue | Asymmetric oxidation of the corresponding sulfide | Chiral auxiliary for diastereoselective reactions |

| Chiral substituent at C3 | Asymmetric aldol or Michael additions to a precursor | Building block for complex chiral molecules |

| Atropisomeric Phenylsulfonyl Group | Introduction of bulky groups on the phenyl ring to restrict rotation | Chiral ligand for enantioselective catalysis mdpi.com |

Emerging Research Frontiers

Green Chemistry Approaches in Synthesis

The synthesis of pyrrole derivatives is increasingly being guided by the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. semanticscholar.org Traditional methods for synthesizing substituted pyrroles often require harsh conditions or toxic reagents. Research is now focused on developing more environmentally benign pathways to compounds like this compound.

Key green approaches applicable to pyrrole synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or glycerol can significantly reduce environmental impact. semanticscholar.orgresearchgate.net The Paal-Knorr reaction, a common method for pyrrole synthesis, has been shown to be effective under solvent-free conditions. semanticscholar.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often in the absence of a traditional solvent. This has been successfully applied to the Paal-Knorr reaction to generate pyrrole derivatives. semanticscholar.org

Continuous Flow Synthesis: Microreactor technology allows for reactions to be performed in a continuous flow system, offering better control over reaction parameters, improved safety, and easier scalability. researchgate.netnih.gov This method has been used for the one-step synthesis of pyrrole-3-carboxylic acids and could be adapted for other derivatives. researchgate.netnih.gov

| Green Chemistry Method | Advantages | Relevance to Pyrrole Synthesis |

| Solvent-Free Synthesis | Reduced waste, simplified workup, lower cost researchgate.net | Applicable to multicomponent reactions for pyrrole formation researchgate.net |

| Microwave-Assisted Paal-Knorr | Faster reaction times, higher yields semanticscholar.org | Efficient synthesis of the core pyrrole ring semanticscholar.org |

| Continuous Flow Hantzsch Reaction | High throughput, improved safety, precise control researchgate.netnih.gov | Potential for large-scale, automated synthesis of functionalized pyrroles researchgate.netnih.gov |

Photochemical Transformations

The study of photochemical reactions of pyrrole derivatives opens up new synthetic possibilities that are often inaccessible through thermal methods. The UV absorption properties of the phenylsulfonyl group and the pyrrole ring suggest that this compound could be a substrate for various photochemical transformations. While specific studies on this exact compound are limited, research on structurally related molecules provides insight into potential reaction pathways. For example, the photolysis of 3-alkyl-substituted small-ring heterocycles can lead to intramolecular [2+2] cycloadditions or rearrangements to form different cyclic structures. researchgate.net

Potential photochemical reactions for this compound could include:

[2+2] Photocycloaddition: Irradiation in the presence of an alkene could lead to the formation of cyclobutane-fused pyrrole derivatives.

Electrocyclic Reactions: UV light could induce ring-opening or ring-closing reactions, potentially leading to novel isomeric structures.

Photosensitized Reactions: Using a triplet sensitizer could favor different reaction pathways, such as dimerization or reactions with other triplet-state species. researchgate.net

Solid-Phase Synthesis Adaptations

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for drug discovery and materials science. Adapting the synthesis of this compound derivatives to a solid support would enable high-throughput synthesis and purification. mdpi.com The general strategy involves anchoring a starting material to a polymer resin, carrying out a series of reactions, and then cleaving the final product from the support. mdpi.commdpi.com

A potential solid-phase route could involve:

Anchoring a suitable precursor, such as an aminoketone, to a resin.

Performing an on-resin Paal-Knorr or a related cyclization reaction to form the pyrrole ring.

Introducing the tert-butyl and phenylsulfonyl groups while the molecule is still attached to the solid support.

Cleaving the final this compound derivative from the resin.

This approach would allow for the creation of a diverse library of analogues by varying the building blocks used in the synthesis, which is particularly useful for structure-activity relationship (SAR) studies. mdpi.com

Conclusion

Summary of Key Academic Findings on 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole

Academic research on this compound has primarily focused on its synthesis and regioselective reactions. A key finding is its efficient synthesis through the Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole (B93442). This reaction proceeds with high regioselectivity, yielding the 3-substituted isomer in excellent yields with only trace amounts of the 2-tert-butylated product. nih.gov This high degree of selectivity makes the process a valuable route for the preparation of 3-tert-butylpyrrole, which can be obtained by subsequent removal of the phenylsulfonyl group. nih.gov The purification of this compound is noted to be straightforward due to the minimal presence of isomeric impurities. nih.gov

Further studies have explored the subsequent functionalization of this compound. For instance, the cyanation of this compound has been investigated. These reactions have shown that substitution primarily occurs at the 5-position, with some 2-substitution also observed. nih.gov This highlights the directing effects of both the tert-butyl and phenylsulfonyl groups on the pyrrole (B145914) ring. The table below summarizes the key reactions and their outcomes.

Table 1: Key Reactions of this compound

| Reaction | Reagents | Major Product(s) | Key Observation | Reference |

| Synthesis | tert-butyl chloride, AlCl₃ | This compound | Excellent yield and high regioselectivity for the 3-isomer. | nih.gov |

| Cyanation | Chlorosulfonyl isocyanate, DMF | 5-cyano-3-(tert-butyl)-1-(phenylsulfonyl)-1H-pyrrole and 2-cyano-3-(tert-butyl)-1-(phenylsulfonyl)-1H-pyrrole | Predominantly 5-substitution. | nih.gov |

| Deprotection | - | 3-tert-Butylpyrrole | Useful route for the synthesis of 3-alkylated pyrroles. | nih.gov |

Outlook on Future Research Directions in N-Sulfonylpyrrole Chemistry

The chemistry of N-sulfonylpyrroles, including derivatives like this compound, is poised for significant advancements, driven by the versatility of the sulfonyl group as both a protecting group and a reactive handle. Future research is likely to expand in several key directions:

Novel Synthetic Methodologies: While traditional methods like the Clauson-Kaas reaction are being adapted for the synthesis of N-sulfonylpyrroles, there is a growing interest in developing more sustainable and efficient synthetic protocols. diva-portal.org This includes the exploration of continuous flow synthesis and the use of bio-based starting materials to access a wider array of N-substituted pyrroles. nih.govdiva-portal.org Recent advancements in photoredox catalysis are also opening new avenues for the functionalization of N-sulfonylpyrroles under mild conditions. researchgate.net

Medicinal Chemistry Applications: Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The N-sulfonyl group can be a key pharmacophore in drug candidates. Future research will likely focus on the design and synthesis of novel N-sulfonylpyrrole derivatives as potential therapeutic agents. nih.govnih.govnih.govmdpi.com The synthesis of sulfonylimine ligands from N-sulfonylpyrroles for the development of metal complexes with anti-cancer activity is an emerging area of interest. wits.ac.za

Materials Science and Organic Electronics: N-substituted pyrroles are precursors to conductive polymers with potential applications in organic electronics. nih.gov Research is underway to synthesize and electropolymerize various N-sulfonylpyrroles to create novel polymeric films. nih.gov The ability to tune the electronic properties of these materials by modifying the N-sulfonyl substituent could lead to the development of new organic electronic devices. nih.gov

Catalysis and Ligand Development: The nitrogen atom of the pyrrole ring, when functionalized with a sulfonyl group, can coordinate with metal centers. This suggests the potential for N-sulfonylpyrroles to act as ligands in catalysis. wits.ac.za Future work may involve the design of chiral N-sulfonylpyrrole ligands for asymmetric catalysis, expanding the toolkit for synthetic chemists.

Q & A

Q. What are the optimized synthetic routes for preparing 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole?

The synthesis typically involves sulfonylation of pyrrole derivatives under controlled conditions. A general approach includes:

- Reaction Setup : Refluxing a mixture of the pyrrole precursor (e.g., 1H-pyrrole with tert-butyl groups) and phenylsulfonyl chloride in a high-boiling solvent like xylene (10 mL per 1 mmol substrate) for 25–30 hours .

- Oxidation : Chloranil (1.4 mmol) is often used as an oxidizing agent to stabilize the sulfonylated product .

- Workup : After reflux, the mixture is treated with 5% NaOH to separate the organic layer, followed by repeated washing with water and drying over anhydrous Na₂SO₄ .

- Purification : Recrystallization from methanol yields the pure product. Alternative methods may employ tert-butyl ester protection and subsequent deprotection steps to improve regioselectivity .

Q. How can structural characterization of this compound be reliably performed?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and phenylsulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXTL software) resolves bond lengths, angles, and stereochemistry. For example, symmetry codes and refinement parameters (R factor <0.05) ensure accuracy .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₅H₁₉NO₂S has a molecular weight of 277.38 g/mol) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrole core in this compound?

- Borylation : Introducing boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position via Miyaura borylation enhances cross-coupling potential. This requires palladium catalysts and anhydrous conditions .

- Electrophilic Substitution : The tert-butyl group directs electrophiles (e.g., nitration, halogenation) to the 4-position of the pyrrole ring due to steric and electronic effects .

- Protection-Deprotection : The phenylsulfonyl group acts as a temporary protecting group, allowing selective modification of the pyrrole nitrogen. For example, acidic hydrolysis removes the sulfonyl group for further derivatization .

Q. How can mechanistic insights into sulfonylation or tert-butyl group stability be experimentally validated?

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to determine rate constants for sulfonylation under varying temperatures or solvent polarities .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) or ¹³C-labeled tert-butyl precursors to track bond cleavage or rearrangement pathways .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the tert-butyl group by heating the compound to 150–200°C and measuring mass loss .

Q. What analytical challenges arise in distinguishing structurally similar derivatives, and how are they resolved?

- Regiochemical Isomers : LC-MS with chiral columns or 2D NMR (e.g., NOESY) distinguishes isomers by correlating spatial proximity of protons (e.g., tert-butyl vs. phenylsulfonyl groups) .

- Crystallographic Ambiguity : High-resolution X-ray data (e.g., mean C–C bond deviation <0.003 Å) and refinement with PLATON software resolve overlapping electron densities in polymorphic forms .

Q. How does the compound’s stability under varying conditions (pH, light, temperature) impact experimental design?

- pH Sensitivity : The phenylsulfonyl group hydrolyzes under strongly basic conditions (pH >12), necessitating neutral buffers in biological assays .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as pyrrole derivatives are prone to oxidation under UV light .

- Thermal Stability : Avoid reflux temperatures >150°C in polar aprotic solvents (e.g., DMF), which may cleave the tert-butyl group .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or solvent effects. Always cross-validate with multiple techniques (e.g., DSC for melting behavior) .

- Scale-Up Challenges : Recrystallization from methanol on large scales can lead to low yields; alternative methods like column chromatography (silica gel, hexane/EtOAc) improve recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.